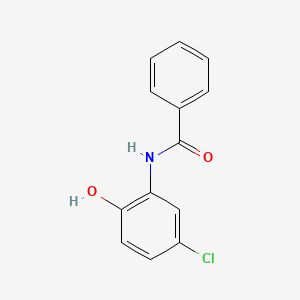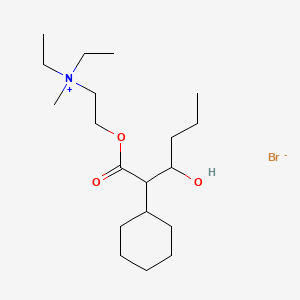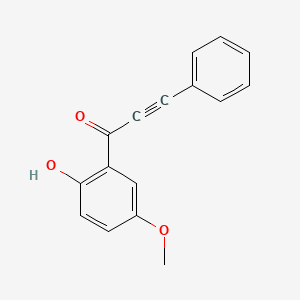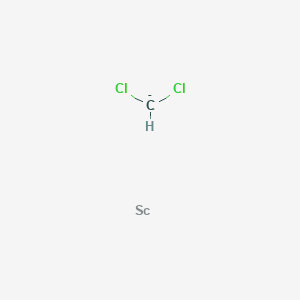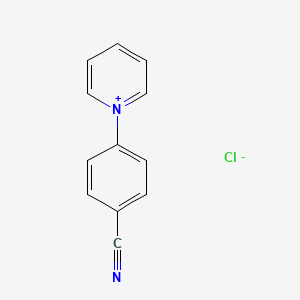
1-(4-Cyanophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a pyridinium ion substituted with a cyanophenyl group at the 4-position and a chloride ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Cyanophenyl)pyridin-1-ium chloride can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with pyridine in the presence of a base, such as sodium hydroxide, to form the desired pyridinium salt. The reaction is typically carried out in an organic solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted cyanophenyl derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors. The pyridinium ion can engage in electrostatic interactions with negatively charged sites on proteins, while the cyanophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Cyanophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(4-Nitrophenyl)pyridin-1-ium chloride: Similar structure but with a nitro group instead of a cyano group.
1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of a cyano group.
The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
100922-79-0 |
|---|---|
Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylbenzonitrile;chloride |
InChI |
InChI=1S/C12H9N2.ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h1-9H;1H/q+1;/p-1 |
InChI Key |
SNZNMJBSLZNQJH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



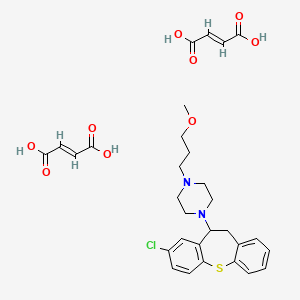
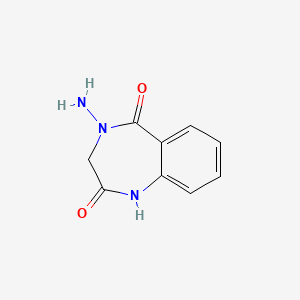
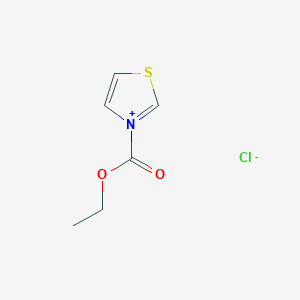
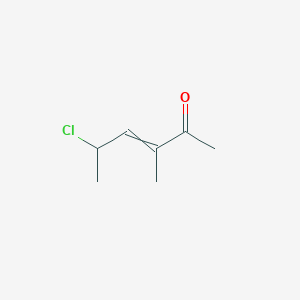
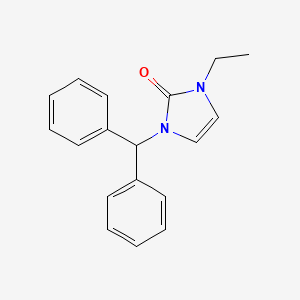
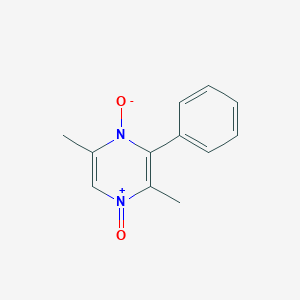
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

